N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

Description

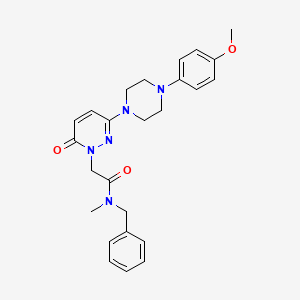

N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a structurally complex molecule featuring three key components:

Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 2. This moiety is critical for hydrogen bonding and electronic interactions.

4-(4-Methoxyphenyl)piperazine substituent: A piperazine ring substituted with a 4-methoxyphenyl group, a common pharmacophore in central nervous system (CNS)-targeting drugs due to its affinity for serotonin and dopamine receptors.

N-benzyl-N-methylacetamide side chain: A flexible acetamide group with benzyl and methyl substituents, influencing lipophilicity and metabolic stability.

Properties

Molecular Formula |

C25H29N5O3 |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

N-benzyl-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-methylacetamide |

InChI |

InChI=1S/C25H29N5O3/c1-27(18-20-6-4-3-5-7-20)25(32)19-30-24(31)13-12-23(26-30)29-16-14-28(15-17-29)21-8-10-22(33-2)11-9-21/h3-13H,14-19H2,1-2H3 |

InChI Key |

YUWOYNIZBLQQQV-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the piperazine ring.

Formation of the Pyridazine Ring: This involves the cyclization of hydrazine derivatives with diketones.

Final Coupling: The final step involves coupling the benzyl and methylacetamide groups to the intermediate compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Conditions for substitution reactions can vary, but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be used in studies of enzyme interactions or as a ligand in receptor binding studies.

Medicine: Due to its structural features, it may have potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or psychiatric disorders.

Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide likely involves interactions with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, which could explain its potential effects on the nervous system. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Discussion :

- The 4-methoxyphenylpiperazine group may confer serotonin/dopamine receptor affinity, whereas the pyrazole in could favor kinase inhibition.

Piperazine vs. Other Nitrogen-Containing Heterocycles

Discussion :

- Piperazine’s conformational flexibility and basicity make it superior for CNS targets compared to rigid triazine-pyrrolidine systems in .

- The methoxy group in the target compound may improve blood-brain barrier penetration relative to dimethylamino groups in .

Acetamide Side Chain vs. Other Linkers

Discussion :

- The target’s branched acetamide may offer better solubility than the planar benzooxazine in .

- Both compounds utilize acetic acid derivatives, but the target’s N-benzyl group could extend half-life compared to unsubstituted analogs.

Research Implications and Gaps

- Structural Insights: The crystallographic data in highlights the planar pyridazine/pyridazinone core’s role in molecular packing, suggesting similar behavior in the target compound.

- Pharmacological Data: No direct activity data is available in the evidence; further studies are needed to compare receptor binding or metabolic profiles.

Biological Activity

N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, particularly its role in osteoclast differentiation, and provides a comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C25H29N5O3, with a molecular weight of approximately 427.53 g/mol. The compound includes a benzyl group, a piperazine moiety, and a pyridazinone framework, contributing to its diverse biological interactions .

Inhibition of Osteoclast Differentiation

Research indicates that this compound exhibits notable biological activity as an inhibitor of osteoclast differentiation . Osteoclasts are critical for bone resorption, and their overactivity can lead to conditions such as osteoporosis. This compound inhibits osteoclast differentiation by affecting early stages of osteoclast fusion and enzymatic activity related to bone degradation without interfering with the receptor activator of nuclear factor kappa-B ligand (RANKL) signaling pathway .

The compound modulates specific biological pathways, impacting osteoclast differentiation markers and enzymatic activities. Studies employing cellular assays have demonstrated its ability to inhibit the expression of markers associated with osteoclastogenesis, such as tartrate-resistant acid phosphatase (TRAP) and cathepsin K .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that several compounds share structural features with this compound. Below is a summary table highlighting these compounds along with their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-benzyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Similar oxopyridazine core; fluorinated phenol | Osteoclast differentiation inhibition |

| 2-(methylamino)-N-[2-[3-[6-oxo-pyridazin-1(6H)-y]methyl]phenyl]acetamide | Contains methylamino group; different aromatic substitutions | Investigated for anti-cancer properties |

| 2-[3-[5-(piperidin-4-yloxy)pyrimidin-2-y]phenyl]methyl]-6-(1-methylpyrazol-4-y)pyridazin | Piperidine instead of piperazine; different heterocycles | Potential anti-inflammatory effects |

This table illustrates how the unique combination of functional groups in this compound contributes to its specific biological activities and therapeutic potential .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various models:

- Osteoporosis Models : In vitro studies using human osteoclast precursors demonstrated that treatment with this compound significantly reduced the formation of multinucleated osteoclasts, indicating its potential as a therapeutic agent for osteoporosis .

- Cell Line Studies : In cell line assays, this compound showed a dose-dependent inhibition of osteoclast marker expression compared to control groups. Notably, it did not disrupt RANKL signaling, which is crucial for osteoclast activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.